The indane-5-sulfonamide scaffold acts as a starting point for the synthesis of novel derivatives with potential pharmacological activities. Researchers can modify the functional groups attached to the indane core, exploring their impact on the molecule's interaction with specific biological targets. This approach allows for the creation of libraries of diverse compounds that can be screened for desired therapeutic effects, such as:
These are just a few examples, and the research surrounding indane-5-sulfonamide derivatives as potential drug candidates continues to evolve.
Indane-5-sulfonamide can also serve as a valuable intermediate in the synthesis of more complex molecules with desired properties. Its functional groups can be selectively manipulated to introduce new functionalities, paving the way for the creation of diverse chemical structures with specific applications in various fields:
Indane-5-sulfonamide is a chemical compound classified as a sulfonamide, characterized by its unique structure that includes an indane moiety—a bicyclic structure formed by the fusion of a benzene ring and a cyclopentane ring. The IUPAC name for this compound is 2,3-dihydro-1H-indene-5-sulfonamide, with the molecular formula and an average molecular weight of approximately 197.25 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes.
Indane-5-sulfonamide functions as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme responsible for the conversion of carbon dioxide (CO2) and water (H2O) into carbonic acid (H2CO3). This reaction plays a vital role in various physiological processes, including maintaining blood pH, electrolyte balance, and bone health [].
The exact mechanism by which Indane-5-sulfonamide inhibits carbonic anhydrase is not fully elucidated. However, it's believed that the sulfonamide group mimics the structure of the natural substrate, bicarbonate (HCO3-), and binds to the active site of the enzyme, preventing it from binding to the actual substrate [].
Indane-5-sulfonamide exhibits significant biological activity, particularly as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and fluid secretion . Its inhibitory action has implications in various therapeutic areas, including:
The synthesis of indane-5-sulfonamide typically involves several key steps:
These methods can be adapted to create various derivatives by altering substituents on the indane or sulfonamide groups .
Indane-5-sulfonamide has several notable applications:
Research into the interactions of indane-5-sulfonamide with biological targets has revealed its binding affinity for carbonic anhydrase II, with a reported inhibition constant (Ki) around 52 nM . This binding is crucial for understanding how the compound exerts its biological effects and can inform modifications to enhance potency or selectivity.
Indane-5-sulfonamide shares structural features with several other compounds within the sulfonamide class. Here are some similar compounds along with their unique characteristics:
Indane-5-sulfonamide's unique bicyclic structure distinguishes it from these compounds, potentially influencing its pharmacological properties and applications. Its specificity in inhibiting carbonic anhydrases sets it apart from broader-spectrum sulfonamides like sulfanilamide.
The synthesis of indane-5-sulfonamide has been approached through several well-established methodologies that form the foundation of sulfonamide chemistry. These classical routes have been refined over decades and continue to serve as reliable methods for both laboratory-scale and industrial production.
Chlorosulfonylation of Indane
The most direct approach involves the chlorosulfonylation of indane using chlorosulfonic acid. This method begins with the treatment of indane with chlorosulfonic acid at low temperatures (0-5°C) followed by heating to 50°C for approximately 2 hours [1]. The reaction proceeds through electrophilic aromatic substitution, predominantly occurring at the 5-position of the indane ring due to electronic and steric factors. The resulting sulfonyl chloride intermediate is then treated with ammonia in tetrahydrofuran to yield indane-5-sulfonamide in yields ranging from 70-85% [1].
Sulfonyl Chloride-Amine Coupling
The traditional approach utilizing pre-formed sulfonyl chlorides represents another fundamental synthetic pathway. This method involves the nucleophilic substitution reaction between indane-5-sulfonyl chloride and ammonia or primary amines in the presence of a base such as pyridine [2]. The reaction typically proceeds at room temperature over 2-4 hours, yielding products in the range of 60-90% [2]. The base serves to neutralize the hydrochloric acid generated during the reaction and maintain favorable reaction conditions.
Friedel-Crafts Acylation-Reduction Sequence
An alternative approach involves the Friedel-Crafts acylation of indane followed by functional group transformations. This method utilizes aluminum chloride as a catalyst to facilitate the acylation reaction, followed by reduction and subsequent sulfonation steps [3]. While this route offers structural diversity, it typically provides moderate yields (55-75%) and requires multiple synthetic operations.
Nitration-Reduction-Sulfonation Protocol
The classical nitration-reduction-sulfonation sequence represents a multi-step approach that begins with the nitration of indane, followed by reduction to the corresponding amine, and subsequent sulfonation [4]. This method, while providing good control over regioselectivity, suffers from lower overall yields (50-70%) due to the multi-step nature of the process [4].
| Classical Synthetic Route | Starting Material | Key Reagents | Yield Range (%) | Reaction Conditions |
|---|---|---|---|---|
| Chlorosulfonylation of Indane | Indane | Chlorosulfonic acid, NH₃ | 70-85 | 0-5°C, then 50°C, 2h |
| Sulfonyl Chloride-Amine Coupling | Sulfonyl Chloride + Amine | Pyridine, Base | 60-90 | RT, 2-4h |
| Friedel-Crafts Acylation-Reduction | Indane + Acyl Chloride | AlCl₃, Reducing agent | 55-75 | RT to reflux, 4-6h |
| Nitration-Reduction-Sulfonation | Indane | HNO₃, Sn/HCl, ClSO₃H | 50-70 | Multiple steps |
| Direct Sulfonation with Chlorosulfonic Acid | Indane | ClSO₃H, NH₃/THF | 75-90 | 0°C, then RT, 2h |
Contemporary synthetic chemistry has introduced several innovative methodologies that address the limitations of classical approaches while incorporating principles of green chemistry and sustainability.
Mechanochemical Synthesis
Recent developments in mechanochemical synthesis have revolutionized sulfonamide preparation through solvent-free ball milling techniques. This approach involves the grinding of solid reactants in a ball mill, promoting chemical reactions through mechanical energy [5]. The method offers exceptional environmental benefits by eliminating organic solvents and typically achieves yields of 80-95% [5]. The mechanochemical approach has been successfully applied to the synthesis of various sulfonamide derivatives, including indane-5-sulfonamide analogues.
Electrochemical Synthesis
Modern electrochemical methods have emerged as powerful tools for sulfonamide synthesis, offering precise control over reaction conditions and eliminating the need for toxic reagents [6]. The convergent paired electrochemical synthesis involves the simultaneous generation of electrophiles and nucleophiles at the anode and cathode, respectively [6]. This method achieves yields of 70-90% while operating under mild conditions and generating minimal waste [6].
Flow Chemistry Applications
Continuous flow chemistry has gained prominence in sulfonamide synthesis due to its ability to provide precise control over reaction parameters and enable scalable production [7]. The direct sulfur dioxide insertion methodology represents a breakthrough in this area, allowing for the direct synthesis of primary sulfonamides from readily available amines [7]. This approach achieves yields of 85-95% and is particularly amenable to automation and high-throughput experimentation [7].
Microwave-Assisted Synthesis
Microwave-assisted synthetic methods have been developed to accelerate sulfonamide formation through rapid and uniform heating [8]. These methods typically reduce reaction times significantly while maintaining good yields (75-90%) [8]. The microwave approach has proven particularly effective for the synthesis of complex sulfonamide structures where traditional heating methods may lead to decomposition or side reactions.
Photocatalytic Synthesis
Photocatalytic methods utilizing visible light activation have emerged as mild and environmentally friendly alternatives for sulfonamide synthesis [9]. These approaches typically employ photocatalysts such as ruthenium complexes or organic dyes to activate substrates under ambient conditions [9]. While yields may be moderate (65-85%), the method offers excellent functional group tolerance and operates under exceptionally mild conditions [9].
Green Solvent Systems
The development of green solvent systems, including deep eutectic solvents and ionic liquids, has provided sustainable alternatives to traditional organic solvents [10]. These systems often exhibit unique properties that can enhance reaction rates and selectivity while being recyclable and environmentally benign [10]. Yields typically range from 70-88% depending on the specific solvent system employed [10].
Transition Metal Catalysis
Advanced transition metal-catalyzed processes, particularly those involving palladium and copper catalysts, have enabled new synthetic pathways to sulfonamide derivatives [11]. These methods often provide high selectivity and operate under mild conditions, achieving yields of 75-92% [11]. The catalytic approaches are particularly valuable for complex substrates where traditional methods may fail.
| Modern Synthetic Method | Key Features | Advantages | Typical Yields (%) | Environmental Impact |
|---|---|---|---|---|
| Mechanochemical Synthesis | Solvent-free ball milling | Environmentally friendly, high efficiency | 80-95 | Low |
| Electrochemical Synthesis | Paired electrolysis | Mild conditions, no toxic reagents | 70-90 | Low |
| Flow Chemistry | Continuous flow reactor | Precise control, scalability | 85-95 | Medium |
| Microwave-Assisted Synthesis | Microwave heating | Rapid heating, reduced reaction time | 75-90 | Medium |
| Photocatalytic Synthesis | Visible light activation | Mild conditions, functional group tolerance | 65-85 | Low |
| Green Solvent Systems | Deep eutectic solvents | Sustainable, recyclable solvents | 70-88 | Low |
| Transition Metal Catalysis | Pd/Cu catalysis | High selectivity, mild conditions | 75-92 | Medium |
The purification and characterization of indane-5-sulfonamide require specialized techniques that address the unique properties of sulfonamide compounds, including their polar nature and potential for hydrogen bonding.
Purification Methodologies
Recrystallization remains the most widely employed purification technique for indane-5-sulfonamide. The process typically involves dissolution in hot methanol or aqueous methanol solutions at temperatures between 65-80°C, followed by controlled cooling to precipitate pure crystals [12]. The choice of solvent system is critical, with methanol-water mixtures often providing optimal results due to the amphiphilic nature of sulfonamides [12].
Column chromatography using silica gel represents another essential purification method, particularly for separating reaction mixtures containing multiple sulfonamide derivatives [13]. The typical eluent systems employ dichloromethane-methanol gradients, with the polarity adjusted based on the specific substitution pattern of the target compound [13].
High-performance liquid chromatography (HPLC) purification has gained importance for obtaining high-purity samples required for biological testing [14]. Reversed-phase C18 columns with gradient elution using acetonitrile-water systems are commonly employed, providing excellent resolution and scalability [14].
Solid-phase extraction (SPE) techniques, particularly using strong cation exchange (SCX) cartridges, have proven effective for removing impurities and concentrating sulfonamide products [15]. The method involves pH adjustment to optimize the interaction between the sulfonamide and the solid phase, followed by selective elution [15].
Characterization Methods
Nuclear magnetic resonance (NMR) spectroscopy provides the primary means of structural characterization for indane-5-sulfonamide derivatives. Proton NMR spectroscopy typically reveals the characteristic sulfonamide proton signal between 8.0-10.0 ppm, appearing as a broad singlet due to rapid exchange with residual water [16]. The indane ring protons appear in the aromatic region (7.0-8.0 ppm) and the aliphatic region (2.5-3.5 ppm) for the cyclopentyl protons [16].
Carbon-13 NMR spectroscopy provides complementary structural information, with aromatic carbons appearing in the range of 120-150 ppm and the cyclopentyl carbons in the aliphatic region [16]. The carbon directly attached to the sulfonamide group typically appears around 140-145 ppm [16].
Infrared (IR) spectroscopy offers valuable functional group identification, with characteristic sulfur-oxygen stretching vibrations appearing in the range of 1320-1150 cm⁻¹ [16]. The sulfonamide nitrogen-hydrogen stretching vibrations typically appear around 3300-3400 cm⁻¹, while the sulfur-nitrogen stretching vibration is observed around 900-950 cm⁻¹ [16].
Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), provides molecular weight confirmation and fragmentation patterns characteristic of sulfonamide compounds [17]. The molecular ion peak [M+H]⁺ at m/z 198 is typically observed for indane-5-sulfonamide, along with characteristic fragment ions resulting from the loss of sulfur dioxide (SO₂) [17].
Elemental analysis remains an important technique for confirming the molecular composition, particularly for compounds intended for biological evaluation where precise purity determination is essential [18].
| Technique | Application | Typical Conditions/Parameters | Key Diagnostic Features |
|---|---|---|---|
| Recrystallization | Purification | Methanol/water, 65-80°C | Crystal habit, melting point |
| Column Chromatography | Purification | Silica gel, CH₂Cl₂/MeOH | Rf values, purity check |
| HPLC Purification | Purification | C18 column, gradient elution | Retention time, peak purity |
| Solid Phase Extraction | Purification | SCX cartridge, pH adjustment | Recovery rate, matrix effects |
| Crystallization from Mixed Solvents | Purification | Isopropanol/water (70:30) | Polymorphic forms |
| ¹H NMR Spectroscopy | Characterization | DMSO-d₆, 400 MHz | SO₂NH at 8.0-10.0 ppm |
| ¹³C NMR Spectroscopy | Characterization | DMSO-d₆, 100 MHz | Aromatic carbons 120-150 ppm |
| IR Spectroscopy | Characterization | ATR-FTIR, 4000-400 cm⁻¹ | S=O stretch 1320-1150 cm⁻¹ |
| Mass Spectrometry | Characterization | ESI-MS, positive mode | Molecular ion [M+H]⁺ |
| Elemental Analysis | Characterization | CHN analysis | Elemental composition |
The derivatization of indane-5-sulfonamide represents a crucial aspect of structure-activity relationship studies and pharmaceutical development. Various strategies have been developed to modify the sulfonamide functionality while maintaining or enhancing biological activity.
Nitrogen Alkylation and Acylation
Nitrogen alkylation of the sulfonamide group represents one of the most common derivatization strategies. This approach typically employs alkyl halides in the presence of bases such as potassium carbonate in polar aprotic solvents like acetonitrile [13]. The reaction proceeds through nucleophilic substitution, yielding N-alkylated sulfonamide derivatives in good yields. The reaction conditions typically require elevated temperatures (60-80°C) and extended reaction times (4-8 hours) to achieve complete conversion [13].
N-Acylation provides another important derivatization pathway, particularly for the synthesis of prodrug derivatives. Acyl chlorides in the presence of pyridine or other organic bases are commonly employed, with reactions typically conducted at room temperature in chloroform or dichloromethane [13]. This approach has been successfully applied to the synthesis of various N-acylated indane-5-sulfonamide derivatives with enhanced pharmacological properties [13].
Analytical Derivatization
Analytical derivatization using reagents such as N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyldiazomethane (TMSD) has been developed for gas chromatography-mass spectrometry analysis [19]. The methylation of sulfonamides using TMSD occurs selectively at the N1 position, providing volatile derivatives suitable for GC-MS analysis [19]. The optimal conditions involve heating at 50-60°C for 1-2 hours, achieving derivatization yields of up to 87% [19].
Aromatic Substitution Reactions
Electrophilic aromatic substitution reactions on the indane ring system provide opportunities for introducing various functional groups. These reactions must be carefully controlled to avoid over-substitution and to maintain regioselectivity [20]. The electron-withdrawing nature of the sulfonamide group influences the reactivity and directs substitution patterns.
Late-Stage Functionalization
Advanced late-stage functionalization strategies have been developed to modify complex sulfonamide structures without affecting other functional groups. Palladium-catalyzed cross-coupling reactions have proven particularly effective for introducing aryl groups at various positions [20]. These methods typically operate under mild conditions and exhibit excellent functional group tolerance [20].
Oxidative and Reductive Modifications
Oxidative coupling reactions enable the formation of dimeric or polymeric sulfonamide derivatives, while reductive deamination provides access to sulfinate intermediates that can be further derivatized [21]. N-Heterocyclic carbene (NHC) catalyzed reactions have emerged as powerful tools for converting primary sulfonamides to various other functional groups through transiently formed N-sulfonylimines [21].
Bioconjugation Strategies
The development of bioconjugation methods has enabled the attachment of indane-5-sulfonamide derivatives to biomolecules such as proteins and nucleic acids. These approaches typically employ coupling reagents such as carbodiimides or active esters to form stable amide bonds [21].
| Derivatization Strategy | Typical Reagents | Reaction Conditions | Products Formed | Applications |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | MeCN, 60-80°C, 4-8h | N-Alkylsulfonamides | Medicinal chemistry |
| N-Acylation | Acyl chlorides, pyridine | CHCl₃, RT, 2-4h | N-Acylsulfonamides | Prodrug synthesis |
| Sulfonamide N-Methylation | TMSD, heating | 50-60°C, 1-2h | N-Methylated derivatives | Analytical derivatization |
| Aromatic Substitution | Electrophilic reagents | Variable conditions | Substituted aromatics | SAR studies |
| Ring Functionalization | Organometallic reagents | Mild conditions, RT-50°C | Functionalized indanes | Pharmaceutical intermediates |
| Oxidative Coupling | Oxidants, coupling partners | Ambient to 60°C | Coupled products | Bioconjugation |
| Reductive Deamination | NHC catalyst, aldehydes | RT, K₂CO₃, organic solvent | Sulfinates/sulfones | Late-stage modification |
| Late-stage Functionalization | Pd catalyst, aryl halides | Elevated temperature, inert atmosphere | Arylated derivatives | Drug discovery |
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